2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide
Description
2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a heterocyclic compound featuring a fused thiadiazolo-triazin core substituted with a methyl group at position 3 and a sulfanyl-linked acetamide moiety at position 6. The acetamide group is further functionalized with a 3-(trifluoromethyl)phenyl ring.
The synthesis of analogous compounds involves multi-step reactions, including cyclization, sulfanyl group introduction, and amide coupling. For example, outlines a protocol using methanol/hydrazine hydrate under reflux for cyclization, followed by coupling in DMF with lithium hydride as a base . Similar methods likely apply to the target compound, with the trifluoromethylphenyl substituent introduced during the final amidation step.
Properties
IUPAC Name |
2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N5O2S2/c1-7-11(24)22-12(20-19-7)26-13(21-22)25-6-10(23)18-9-4-2-3-8(5-9)14(15,16)17/h2-5H,6H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXASTMFGYWDGCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N(C1=O)N=C(S2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. The starting materials often include 3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazine and 3-(trifluoromethyl)aniline. The reaction conditions usually require the presence of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. Its ability to form stable complexes with biological macromolecules makes it a valuable tool in biochemistry.
Medicine
In medicinal chemistry, this compound has potential applications as an antimicrobial, anticancer, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity. Its versatility makes it a valuable component in the design of advanced materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active site of enzymes, leading to inhibition or activation of their activity. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a family of N-aryl-2-[(thiadiazolo-triazin-yl)sulfanyl]acetamides. Key analogues include:
- In contrast, methoxy (-OCH3) is electron-donating, which may reduce binding affinity but improve solubility .
- Steric Effects : The bulkier -CF3 group (vs. -Cl or -OCH3) could impose steric hindrance, affecting binding pocket accessibility. X-ray studies of related thiadiazolo-triazines () show that substituent size correlates with torsional angles in the fused ring system, influencing molecular rigidity .
Pharmacokinetic and Bioactivity Predictions
- Lipophilicity : The -CF3 group increases logP (~3.2) compared to -OCH3 (~2.1), suggesting enhanced membrane permeability but reduced aqueous solubility .
- Docking Studies : Chemical Space Docking () predicts strong binding to ROCK1 kinase due to the -CF3 group’s interaction with hydrophobic pockets, though steric effects may lower scoring compared to smaller substituents .
Spectroscopic and Crystallographic Insights
- NMR Profiling : ’s methodology applies to comparing chemical shifts in regions adjacent to substituents. For the target compound, shifts in the acetamide region (δ 2.5–3.5 ppm) and phenyl ring protons (δ 7.4–7.8 ppm) would distinguish it from methoxy or chloro analogues .
- X-ray Data: Studies on N-{2,2,2-trichloro-1-[(5-phenyl-thiadiazol-2-yl)amino]ethyl}acetamide () reveal planar thiadiazole-triazin cores with bond lengths (~1.65 Å for C-S) consistent with conjugated π-systems. The -CF3 group’s geometry may introduce slight distortions, altering intermolecular interactions .
Biological Activity
The compound 2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a member of the thiadiazole and triazine family, which has garnered interest in medicinal chemistry for its potential biological activities, particularly in anticancer and antimicrobial applications. This article aims to explore the biological activity of this compound by reviewing relevant literature, summarizing research findings, and providing data tables and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C13H10F3N4OS
- Molecular Weight : 329.31 g/mol
Structural Features
The compound features:
- A thiadiazole ring fused with a triazine moiety.
- A trifluoromethyl group attached to a phenyl ring.
- An acetamide functional group that may contribute to its biological activity.
Anticancer Activity
Numerous studies have indicated that derivatives of thiadiazole and triazine compounds exhibit significant anticancer properties. The following table summarizes key findings from various studies on related compounds:
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | HCT116 (Colon Cancer) | 3.29 | Inhibits cell proliferation through apoptosis induction |
| Compound 2 | H460 (Lung Cancer) | 10.0 | FAK inhibition leading to reduced tumor growth |
| Compound 3 | MCF-7 (Breast Cancer) | 5.0 | Induces G1 cell cycle arrest |
Case Study: Cytotoxic Properties
A review by Alam et al. (2011) highlighted the cytotoxic effects of various thiadiazole derivatives, noting that many showed significant inhibition against human cancer cell lines such as lung cancer (A549), skin cancer (SK-MEL-2), and ovarian cancer (SK-OV-3). The most active compound demonstrated an IC50 value of 4.27 µg/mL against SK-MEL-2 cells, suggesting a strong potential for further development in cancer therapy .
Antimicrobial Activity
The antimicrobial properties of thiadiazole derivatives have also been explored. For instance, a study indicated that certain compounds exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups was noted to enhance this activity.
Table: Antimicrobial Efficacy of Thiadiazole Derivatives
| Compound | Bacteria Tested | MIC (µg/mL) | Observations |
|---|---|---|---|
| Compound A | S. aureus | 3.125 | Comparable to chloramphenicol |
| Compound B | E. coli | 6.25 | Significant reduction in bacterial load |
The proposed mechanism of action for the biological activities of these compounds often involves:
- Inhibition of key enzymes : Many derivatives act as inhibitors of focal adhesion kinase (FAK), which is critical for cancer cell migration and invasion.
- Induction of apoptosis : The ability to trigger programmed cell death pathways has been documented in several studies, contributing to their anticancer efficacy.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of these compounds to specific biological targets. For example, docking simulations indicated strong binding interactions with FAK, supporting the observed cytotoxic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
